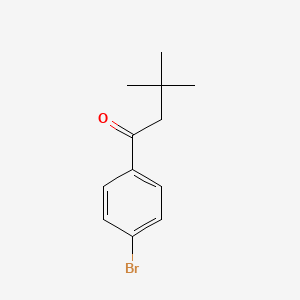

4'-Bromo-3,3-dimethylbutyrophenone

Description

Contextual Significance as a Key Intermediate in Advanced Organic Synthesis

The strategic importance of 4'-Bromo-3,3-dimethylbutyrophenone lies in its bifunctional nature. The presence of a reactive bromine atom on the aromatic ring and a ketone functional group provides two distinct sites for chemical modification. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable precursor in multi-step synthetic sequences.

Halogenated compounds, in general, are pivotal in organic synthesis, often serving as versatile handles for the introduction of various functional groups through cross-coupling reactions. nih.gov The bromine atom in this compound, being a good leaving group, facilitates its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This capability is crucial for the construction of the complex carbon skeletons that form the backbone of many pharmaceutical and agrochemical products.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of compounds like bupropion (B1668061) underscores its potential value. For instance, the synthesis of bupropion involves the α-bromination of a propiophenone (B1677668) derivative, followed by reaction with an amine. dntb.gov.uanih.gov By analogy, this compound could serve as a starting point for a diverse range of butyrophenone-based structures. The butyrophenone (B1668137) scaffold itself is a well-established pharmacophore found in numerous antipsychotic drugs, such as haloperidol. orgsyn.orguni-siegen.de

Structural Features and their Influence on Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its distinct structural components: the brominated phenyl ring, the carbonyl group, and the sterically demanding tert-butyl group.

The bromine atom, situated at the para-position of the phenyl ring, exerts a significant electronic influence. As a halogen, it is deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it also directs incoming electrophiles to the ortho and para positions through resonance effects. masterorganicchemistry.com In the context of nucleophilic aromatic substitution, the bromine atom serves as an excellent leaving group, a feature that is central to its utility in cross-coupling reactions.

The carbonyl group is a strong electron-withdrawing group, which further deactivates the aromatic ring towards electrophilic attack and enhances the electrophilicity of the carbonyl carbon itself. This makes the ketone susceptible to attack by a wide range of nucleophiles. Furthermore, the protons on the carbon atom alpha to the carbonyl group (the α-protons) exhibit increased acidity, allowing for the formation of an enolate under basic conditions. This enolate can then participate in a variety of reactions, including alkylation and aldol (B89426) condensations.

The 3,3-dimethylbutyl group, with its bulky tert-butyl moiety, introduces significant steric hindrance around the ketone and the adjacent part of the molecule. This steric bulk can influence the regioselectivity of reactions, potentially favoring attack at less hindered positions. It can also impact the conformational preferences of the molecule, which in turn can affect its reactivity and its interactions with biological targets in medicinal chemistry applications.

Evolution of Research Trajectories for Halogenated Aryl Ketones

The study and application of halogenated aryl ketones have evolved significantly over the past few decades, mirroring broader advancements in synthetic organic chemistry. Initially, these compounds were primarily synthesized through classical methods like Friedel-Crafts acylation, a reaction that has been a cornerstone of organic synthesis for over a century. d-nb.infogoogle.com This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of an aromatic ring with an acyl halide or anhydride (B1165640). masterorganicchemistry.com

The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, has revolutionized the use of halogenated aryl ketones. researchgate.netgoogle.com These powerful methods allow for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen atom. This has opened up vast new possibilities for the synthesis of complex molecules that were previously difficult to access. Research in this area continues to focus on the development of more active, stable, and versatile catalyst systems, including those that are ligand-free or operate under milder, more environmentally friendly conditions.

More recently, there has been a growing interest in the development of "greener" synthetic methodologies. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic systems that are more efficient and produce less waste. nih.gov In the context of halogenated aryl ketones, this has led to research into alternative halogenation methods and the development of more sustainable approaches to their synthesis and subsequent functionalization. The increasing prevalence of halogenated compounds, particularly fluorinated and chlorinated derivatives, in FDA-approved drugs underscores the continued importance of this class of molecules in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSYXFAVKLWJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642386 | |

| Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-38-0 | |

| Record name | 1-(4-Bromophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3,3 Dimethylbutyrophenone

Established Synthetic Routes and Mechanistic Considerations

The traditional and most common method for synthesizing butyrophenone (B1668137) scaffolds, including 4'-Bromo-3,3-dimethylbutyrophenone, is through Friedel-Crafts acylation. wikipedia.orglibretexts.org This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group. khanacademy.org

Strategies for Regioselective Bromination of Butyrophenone Scaffolds

The introduction of a bromine atom at the 4'-position of the butyrophenone scaffold is a critical step that requires high regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. In the case of butyrophenone, the acyl group is a deactivating group and a meta-director. However, if the synthesis starts with a pre-brominated aromatic compound, the bromine atom, being an ortho-, para-director, will guide the incoming acyl group.

For direct bromination of a butyrophenone, achieving high para-selectivity can be challenging. However, various strategies have been developed to enhance regioselectivity in electrophilic aromatic bromination. The use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel has been reported as an effective method for regioselective bromination of aromatic compounds. mdpi.com Zeolites have also been shown to induce high para-selectivity in the bromination of certain substrates. mdpi.com The choice of brominating agent and reaction conditions is therefore critical to ensure the desired 4'-bromo isomer is the major product. mdpi.comnih.govnih.gov

Carbon-Carbon Bond Formation Methodologies for the Butyrophenone Backbone

The core of the this compound structure is formed through a carbon-carbon bond formation, typically achieved via Friedel-Crafts acylation. wikipedia.orglibretexts.org This reaction involves the reaction of an aromatic substrate, in this case, bromobenzene, with an acylating agent, 3,3-dimethylbutyryl chloride, in the presence of a Lewis acid catalyst. wikipedia.orgyoutube.com

The mechanism of Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. numberanalytics.com The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates with the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion. numberanalytics.comkhanacademy.org The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate known as an arenium ion. libretexts.org Subsequent deprotonation of the arenium ion restores the aromaticity of the ring and yields the desired ketone. libretexts.org

A key consideration in Friedel-Crafts acylation is the amount of catalyst used. Unlike Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the product ketone forms a stable complex with the Lewis acid. wikipedia.org Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required. wikipedia.org The reaction is typically completed by an aqueous workup to decompose the complex and isolate the ketone product. wikipedia.org

| Reactants | Acylating Agent | Catalyst | Product |

| Bromobenzene | 3,3-Dimethylbutyryl chloride | Aluminum chloride (AlCl₃) | This compound |

Advanced Synthetic Approaches and Process Optimization

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic methods. This has led to the exploration of advanced catalysts and alternative reaction conditions for the synthesis of butyrophenones.

Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

While aluminum chloride is a traditional and effective catalyst, its use has several drawbacks, including the need for stoichiometric amounts, its moisture sensitivity, and the generation of corrosive byproducts. researchgate.net Consequently, significant research has focused on finding alternative catalytic systems.

Heterogeneous Catalysts: Solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste generation. acs.orgacs.org Various materials have been investigated as heterogeneous catalysts for Friedel-Crafts acylation, including:

Zeolites: These microporous aluminosilicates, particularly BEA zeolites, have shown significant activity and selectivity in Friedel-Crafts acylation reactions. acs.orgacs.org

Clays: Modified clays, such as acid-treated or cation-exchanged clays, can effectively catalyze acylation reactions due to their Brønsted and Lewis acidic sites. acs.orgacs.org

Metal Oxides: Zinc oxide (ZnO) has been shown to be an efficient catalyst for Friedel-Crafts acylation under solvent-free conditions at room temperature and can be reused multiple times. researchgate.net

Sulfated Zirconia: This solid superacid has proven to be a highly effective catalyst for Friedel-Crafts acylation, leading to high yields and selectivity. rsc.org

Homogeneous Catalysts: Other Lewis acids like boron trifluoride (BF₃) and zirconium tetrachloride (ZrCl₄) have been used to improve reaction selectivity and reduce catalyst loading. numberanalytics.com Rare-earth metal triflates have also been found to be efficient catalysts for Friedel-Crafts acylation. researchgate.net

| Catalyst Type | Examples | Advantages |

| Heterogeneous | Zeolites, Clays, Metal Oxides (e.g., ZnO), Sulfated Zirconia | Reusable, easy to separate, less corrosive, reduced waste acs.orgacs.org |

| Homogeneous | Boron trifluoride (BF₃), Zirconium tetrachloride (ZrCl₄), Rare-earth metal triflates | Improved selectivity, reduced catalyst loading numberanalytics.comresearchgate.net |

Microwave-Assisted and Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. humanjournals.comnumberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govrasayanjournal.co.in In the context of synthesizing butyrophenone derivatives, microwave-assisted Claisen-Schmidt condensation (a related reaction for forming α,β-unsaturated ketones) has been shown to be highly efficient, reducing reaction times from days to minutes. nih.govnih.govresearchgate.net This technology offers a greener alternative to conventional heating methods. rasayanjournal.co.in

Green Acylating Conditions: Efforts to make Friedel-Crafts acylation more environmentally friendly include the use of alternative acylating agents and solvent-free conditions. numberanalytics.comorganic-chemistry.org For instance, methanesulfonic anhydride (B1165640) has been used as a metal- and halogen-free activating agent for Friedel-Crafts acylations, minimizing waste. organic-chemistry.org The use of solid acid catalysts also aligns with green chemistry principles by enabling easier catalyst recycling and reducing the generation of acidic waste streams. routledge.comrsc.org

Purity Assessment and Isolation Techniques in Synthetic Protocols

After the synthesis of this compound, proper purification and characterization are essential to ensure the quality of the final product.

Several techniques are employed for the isolation and purification of aromatic ketones:

Distillation: This method can be used to purify aromatic ketones, sometimes in the presence of a mineral acid to remove alcohol and acid impurities. google.com

Recrystallization: This is a common technique for purifying solid organic compounds, relying on the differential solubility of the compound and impurities in a suitable solvent.

Chromatography: Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption on a stationary phase. It is often used for the purification of organic compounds.

Extraction: Liquid-liquid extraction can be used to separate the desired ketone from reaction byproducts and unreacted starting materials. A specific method involves the use of a bisulfite extraction protocol to remove aldehydes and some reactive ketones from mixtures by forming charged bisulfite adducts that can be separated into an aqueous layer. nih.govjove.com

The purity of the isolated this compound is typically assessed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the compound and assessing its purity. The absence of signals from impurities is a key indicator of successful purification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the ketone.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, further confirming its identity.

Elemental Analysis: This method determines the elemental composition of the compound, providing further evidence of its purity and confirming its empirical formula.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3,3 Dimethylbutyrophenone

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the para-acyl group, which activates the ring system towards certain transformations.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. annamalaiuniversity.ac.in Unlike the more common electrophilic aromatic substitutions, S_NAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. mdma.ch In the case of 4'-Bromo-3,3-dimethylbutyrophenone, the butyrophenone (B1668137) carbonyl group acts as a moderate electron-withdrawing group in the para position. This activation facilitates the attack of a nucleophile on the carbon atom bearing the bromine.

The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon attached to the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.commdpi.com The negative charge of this intermediate is delocalized onto the electron-withdrawing carbonyl group, which stabilizes it. mdpi.com In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. mdma.ch

While S_NAr reactions are generally feasible on such activated aryl halides, the reactivity of the leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, making the target carbon more electrophilic. scribd.com Although bromine is a less effective leaving group than fluorine in this context, the reaction can still proceed, often requiring more forcing conditions like higher temperatures or the use of highly potent nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound makes it an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or its ester. libretexts.orgyoutube.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. youtube.com It is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. wikipedia.org

For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid to produce a biaryl ketone derivative. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron compound, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond, yields the desired product, and regenerates the Pd(0) catalyst. libretexts.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound This table presents typical conditions extrapolated from reactions with similar aryl bromide substrates.

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | - | Na₂CO₃ | Dioxane/H₂O | 90 | Good-High |

| 3-Thienylboronic acid | CataCXium A (2%) | - | Cs₂CO₃ | 2-MeTHF | 80 | High wikipedia.org |

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. pharmaguideline.comyoutube.com The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. mdma.chalfa-chemistry.com This method allows for the synthesis of arylalkynes, which are important structural motifs in pharmaceuticals and materials science. youtube.com

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The subsequent reductive elimination from the palladium center affords the alkynylated product and regenerates the Pd(0) catalyst. youtube.com Copper-free variants of the Sonogashira reaction have also been developed. pharmaguideline.com

Table 2: Illustrative Conditions for Sonogashira Coupling of this compound This table presents typical conditions extrapolated from reactions with similar aryl bromide substrates.

| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ (2%) | CuI (4%) | Triethylamine | THF | Room Temp - 50°C | High |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Diisopropylamine | Toluene | 70°C | High |

| 1-Heptyne | Pd(OAc)₂ (1%) | CuI (2%) | Piperidine | DMF | 60°C | Good-High |

Besides the Suzuki and Sonogashira reactions, the aryl bromide of this compound is amenable to other important palladium-catalyzed transformations.

Heck Reaction : The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.org Coupling this compound with an alkene like styrene (B11656) or n-butyl acrylate (B77674) would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

Buchwald-Hartwig Amination : This reaction is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide range of primary and secondary amines. pharmaguideline.commasterorganicchemistry.com The reaction uses a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BINAP or XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). pharmaguideline.comwikipedia.org This method provides a direct route to synthesize N-aryl derivatives from this compound.

Transformations Involving the Butyrophenone Carbonyl Group

The carbonyl group of the butyrophenone moiety is a site of rich chemical reactivity, primarily involving nucleophilic addition and reduction reactions.

One of the most fundamental transformations is the reduction of the ketone . This can be achieved with varying degrees of reduction.

Reduction to a Secondary Alcohol : Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent selectively reduces the ketone to a secondary alcohol, 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol. Sodium borohydride is a chemoselective reagent that does not typically reduce less reactive functional groups like esters or amides and will not affect the aryl bromide.

Complete Deoxygenation to a Methylene (B1212753) Group : The carbonyl can be completely removed and replaced with a methylene (CH₂) group to form 1-bromo-4-(3,3-dimethylbutyl)benzene. This is accomplished under harsh conditions. The Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. annamalaiuniversity.ac.inpharmaguideline.com Alternatively, the Wolff-Kishner reduction employs hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. pharmaguideline.comyoutube.com The choice between these two methods depends on the substrate's tolerance to strong acid or strong base. youtube.comwikipedia.org

Another key reaction is the Grignard reaction . The carbonyl carbon is electrophilic and readily attacked by organometallic nucleophiles like Grignard reagents (R-MgBr). annamalaiuniversity.ac.in For instance, reacting this compound with a Grignard reagent such as methylmagnesium bromide, followed by an acidic workup, would result in the formation of a tertiary alcohol, 2-(4-bromophenyl)-4,4-dimethylpentan-2-ol. It is critical that the Grignard reagent is prepared from a halide other than the starting material to prevent self-reaction.

Table 3: Summary of Key Carbonyl Transformations

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Reduction to Alcohol | NaBH₄, Methanol (B129727) | Secondary Alcohol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane (Methylene group) |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | Alkane (Methylene group) |

Reduction Chemistry to Alcohol Derivatives

The carbonyl group of this compound is a key site for chemical modification, particularly through reduction reactions that yield the corresponding alcohol, 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol. This transformation is a fundamental step in the synthesis of various derivatives and is typically achieved with high efficiency using standard reducing agents.

The most common method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol. This process converts the ketone into a secondary alcohol. The reaction is generally clean and proceeds with high yield due to the chemoselectivity of sodium borohydride, which does not affect the aryl bromide.

Catalytic hydrogenation is another effective method. This technique involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). While effective for the ketone reduction, careful control of reaction conditions is necessary to prevent the undesired reduction of the aryl bromide.

The resulting alcohol, 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol, is a stable compound that serves as a precursor for further synthetic applications. uni.lu

Table 1: Common Reduction Methods for this compound

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0°C to room temperature | 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |

Derivatization for Subsequent Synthetic Transformations

The structure of this compound, featuring a reactive ketone and a modifiable aryl bromide, allows for a variety of derivatization reactions. These transformations are crucial for creating more complex molecules for various applications.

The bromine atom on the phenyl ring is particularly useful for cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, the aryl bromide can be reacted with various arylboronic acids in the presence of a palladium catalyst. researchgate.net This allows for the formation of a new carbon-carbon bond, linking the phenyl ring to other aromatic systems. Similarly, Buchwald-Hartwig amination can be used to replace the bromine atom with a nitrogen-containing group, opening pathways to a wide range of amine derivatives. google.com

The ketone group can also be derivatized. For example, it can undergo Wittig reactions to form alkenes or be converted into imines and other related functional groups. These transformations provide access to a diverse set of compounds with varied chemical properties.

Reactivity of the Alkyl Chain and Gem-Dimethyl Moiety

The alkyl portion of this compound, specifically the butyl chain with its gem-dimethyl group, influences the molecule's reactivity and stereochemistry.

Direct functionalization of the dimethyl-substituted butyl chain is challenging due to the chemical inertness of the C-H bonds in the alkyl group. However, under certain conditions, such as free-radical halogenation, it is possible to introduce functionality. These reactions are often non-selective and can lead to a mixture of products.

A more strategic approach involves reactions at the α-carbon (the carbon atom adjacent to the carbonyl group). This position can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the α-position.

Reactions involving the chiral center created upon reduction of the ketone are of significant stereochemical interest. The asymmetric reduction of the carbonyl group can lead to the formation of two enantiomers of the corresponding alcohol. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other.

The bulky gem-dimethyl group can exert steric hindrance, influencing the stereochemical outcome of reactions at the adjacent carbonyl group. This steric effect can be exploited in stereoselective synthesis to control the formation of specific stereoisomers.

Advanced Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Kinetic studies provide valuable insights into the factors that influence the rate of a reaction. For the reduction of this compound, the reaction rate is dependent on the concentration of the ketone, the reducing agent, and the temperature.

For example, in a sodium borohydride reduction, the reaction is typically first order in both the ketone and the borohydride. The rate constant for the reaction can be determined by monitoring the disappearance of the ketone over time using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 2: Hypothetical Kinetic Data for the Reduction of this compound

| [Ketone] (mol/L) | [NaBH₄] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

This data illustrates a first-order dependence on both reactants. The rate law can be expressed as: Rate = k[this compound][NaBH₄]

Such kinetic data is crucial for understanding the reaction mechanism and for scaling up the reaction for industrial applications.

Transition State Analysis and Reaction Coordinate Mapping

The chemical behavior of this compound is primarily characterized by reactions at the α-carbon to the carbonyl group, where the bromine atom is located. Understanding the transition states and reaction coordinates for the formation and subsequent reactions of this compound provides critical insights into its reactivity. The key reactions involving this compound are its synthesis via α-bromination of a ketone and its subsequent nucleophilic substitution, typically amination.

The formation of this compound proceeds through the acid-catalyzed α-bromination of 3,3-dimethylbutyrophenone. This reaction is a classic example of an α-substitution reaction of a ketone and proceeds via an enol intermediate. pressbooks.publibretexts.org The rate of this halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The mechanism involves three main stages:

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). masterorganicchemistry.com

Deprotonation: The resulting oxonium ion is then deprotonated to regenerate the carbonyl group, yielding the α-brominated product. libretexts.org

A representative reaction coordinate diagram for the acid-catalyzed α-bromination of a ketone is depicted below. The diagram illustrates the relative energies of the reactants, the enol intermediate, the transition states, and the final product.

Reaction Coordinate Diagram for α-Bromination

Reactants: Ketone + Br₂ + H⁺

TS1 (Transition State 1): The transition state for the formation of the enol intermediate. This is the highest energy barrier in the reaction, representing the rate-determining step.

Intermediate: Enol

TS2 (Transition State 2): The transition state for the attack of the enol on the bromine molecule.

Product: α-Bromo ketone + HBr

Once formed, this compound is a key intermediate in the synthesis of various compounds, most notably bupropion (B1668061), through nucleophilic substitution. bg.ac.rsgoogle.comresearchgate.net In this SN2 reaction, an amine, such as tert-butylamine, acts as the nucleophile, displacing the bromide ion from the α-carbon. researchgate.net Preliminary studies on similar reactions suggest an SN2 pathway is operational. nih.gov

The transition state for this nucleophilic substitution reaction involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-bromine bond. The geometry at the α-carbon is trigonal bipyramidal in the transition state.

The following table summarizes the key steps and species involved in the amination of this compound.

| Step | Description | Reactants | Intermediate/Transition State | Products |

| 1 | Nucleophilic Attack | This compound, tert-butylamine | SN2 Transition State | Protonated bupropion, Bromide ion |

| 2 | Deprotonation | Protonated bupropion, Base | - | Bupropion |

Role of 4 Bromo 3,3 Dimethylbutyrophenone As a Versatile Synthetic Intermediate

Precursor for Complex Organic Scaffolds and Heterocyclic Compounds

The dual reactivity of 4'-Bromo-3,3-dimethylbutyrophenone makes it an ideal starting material for the synthesis of diverse and complex organic structures. The α-bromoketone moiety is primed for nucleophilic substitution and condensation reactions, while the aryl bromide group is a classic handle for transition-metal-catalyzed cross-coupling reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Thiazoles, Triazoles)

The α-bromoketone portion of this compound is a key pharmacophore for constructing a variety of five-membered nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Pyrazoles: Substituted pyrazoles can be readily synthesized through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. wikipedia.org The α-bromoketone structure within this compound can act as a precursor to the required 1,3-dielectrophilic intermediate. For instance, reaction with a hydrazine hydrate (B1144303) will lead to the formation of a pyrazole (B372694) ring through a sequence of condensation and cyclization, yielding a 3-(p-bromophenyl)-5-(tert-butyl)pyrazole derivative. wikipedia.orgorganic-chemistry.orgyoutube.com Efficient methods for synthesizing 1,3,5-trisubstituted pyrazoles from α-bromo ketones and hydrazones under visible light catalysis have been developed, highlighting a mild and effective route. organic-chemistry.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. nih.govyoutube.comijper.org In this context, this compound can react with thioamides, such as thiourea, to produce 2-amino-4-(p-bromophenyl)-5-(tert-butyl)thiazole derivatives. organic-chemistry.orgscribd.com This reaction leverages the high nucleophilicity of the sulfur atom in the thioamide attacking the carbon bearing the bromine atom, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring. youtube.com

Triazoles: The synthesis of triazoles can also be approached using this compound as a starting material, although the routes may be more varied. organic-chemistry.orgnih.gov One potential strategy involves converting the α-bromo group to an azide (B81097) via nucleophilic substitution with sodium azide. The ketone can then be transformed into a terminal alkyne. The resulting molecule, containing both an azide and an alkyne, can undergo an intramolecular copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) to form a triazole-fused ring system. Alternatively, metal-free protocols involving the reaction of α-bromoacroleins (related to α-bromoketones) with organic azides have been shown to produce 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org

Table 1: Heterocyclic Synthesis Pathways

| Heterocycle | Key Reaction | Reactant with this compound | Resulting Core Structure |

|---|---|---|---|

| Pyrazole | Knorr-type condensation | Hydrazine or substituted hydrazines | 3-(p-bromophenyl)-5-(tert-butyl)pyrazole |

| Thiazole | Hantzsch synthesis | Thioamide or thiourea | 4-(p-bromophenyl)-5-(tert-butyl)thiazole |

| Triazole | Multi-step / Cycloaddition | Sodium azide, then alkyne formation | Fused or substituted triazole derivative |

Construction of Fused-Ring Systems and Polycyclic Aromatics

The aryl bromide functionality of this compound is a cornerstone for building larger, more complex aromatic systems through powerful carbon-carbon bond-forming reactions.

Fused-Ring Systems: The term "fused-ring system" refers to molecules where at least two rings share a common bond. Starting from a heterocycle synthesized via the α-bromoketone moiety (as described in 4.1.1), the still-intact 4'-bromo group on the phenyl ring can be used to annulate, or fuse, an additional ring. Palladium-catalyzed intramolecular arylation is a powerful method for this, where the aryl bromide can react with another part of the same molecule to form a new ring. acs.org This strategy allows for the creation of complex polycyclic heteroaromatic systems.

Polycyclic Aromatics: Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest in materials science. The 4'-bromo group serves as an excellent substrate for transition-metal-catalyzed cross-coupling reactions like the Suzuki, Stille, or Negishi reactions. By coupling this compound (or a derivative thereof) with organoboron, organotin, or organozinc reagents, additional aryl or vinyl groups can be attached to the brominated position. This methodology provides an exceptionally efficient route to a wide variety of substituted polycyclic aromatic compounds from readily available starting materials. nih.govresearchgate.net For instance, a Suzuki coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative, extending the polycyclic system. Bromo-functionalized aromatics are key precursors for such syntheses. acs.org

Building Block in the Development of Advanced Materials

The distinct functional groups of this compound allow it to be incorporated into larger macromolecular structures, contributing to the development of novel materials with tailored properties.

Synthesis of Functional Polymers and Monomers

Functional polymers, which contain reactive groups, are used to design complex structures for various applications. sigmaaldrich.com this compound can be envisioned as a functional monomer for polymerization. The ketone group, for example, could be a site for polymerization reactions, or the entire molecule could act as a monomer unit in condensation polymerization. More commonly, the vinyl equivalent, 4-bromo-3,3-dimethylbut-1-ene, which is structurally related, is noted as a monomer for creating materials like Covalent Organic Frameworks (COFs). bldpharm.com While direct polymerization of the butyrophenone (B1668137) is less common, its derivatives, such as those derived from renewable γ-butyrolactone, are used to prepare a wide range of functional polymers. frontiersin.org

Contribution to Novel Composites and Electronic Materials

The electronic properties of materials derived from this compound make them candidates for applications in electronics. The incorporation of boron into polycyclic aromatic hydrocarbons (PAHs), often synthesized from bromo-functionalized precursors, can lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energies. acs.org This makes them strong acceptors suitable for use in donor-acceptor materials for applications like Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). acs.org The bromo-functionalized B1-PAHs can be used in cross-coupling reactions to form these advanced donor-acceptor materials. acs.org The 4'-bromoaryl moiety of the title compound is a suitable starting point for creating such strong acceptor units for deep-red and near-infrared emitting OLEDs.

Strategic Use in Multi-Step Synthesis Schemes

The true versatility of this compound is realized in multi-step synthesis, where its two chemically distinct reactive centers can be addressed sequentially. vapourtec.comlibretexts.org This orthogonality allows chemists to build molecular complexity in a controlled manner.

A typical synthetic strategy might first involve the transformation of the more reactive α-bromoketone. For example, a Hantzsch thiazole synthesis could be performed to create a thiazole ring system, leaving the aryl bromide untouched. youtube.com In a subsequent step, the less reactive aryl bromide can be subjected to a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reaction to introduce a new aryl group or an amine, respectively. nih.gov This selective, stepwise functionalization is a key principle in modern organic synthesis for creating complex target molecules efficiently. youtube.comlibretexts.org The ability to perform a sequence of reactions, such as a condensation followed by a cross-coupling, makes bifunctional reagents like this compound highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgnih.gov

Convergent and Divergent Synthetic Pathways

A thorough review of chemical literature did not yield any specific examples of convergent or divergent synthetic pathways utilizing this compound as a key building block.

Convergent Synthesis: There are no documented instances where pre-synthesized fragments are brought together using this compound.

Divergent Synthesis: Similarly, no studies were found that demonstrate the use of this compound as a common precursor to generate a library of diverse compounds. While its structure suggests potential for such applications, this has not been reported.

Computational and Theoretical Investigations of 4 Bromo 3,3 Dimethylbutyrophenone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic characteristics of organic compounds like 4'-Bromo-3,3-dimethylbutyrophenone. These computational methods provide insights into the molecule's three-dimensional arrangement, electron distribution, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on its potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

Conformational analysis is crucial for flexible molecules like this one, which possesses several rotatable single bonds. The rotation around the bond connecting the carbonyl group to the phenyl ring and the bonds within the dimethylbutyl group can lead to various conformers. Computational methods can be used to identify the different possible conformers and their relative energies, thus determining the most likely shapes the molecule will adopt. For instance, studies on similar molecules like 3,4-dichlorophenylboronic acid have shown the existence of multiple stable conformers, with their relative stabilities determined by computational analysis. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Brominated Aromatic Ketone

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.908 | ||

| C=O | 1.225 | ||

| C-C (ring) | 1.390 - 1.405 | ||

| C-C (alkyl) | 1.530 - 1.545 | ||

| C-C-C (ring) | 118.5 - 121.0 | ||

| C-C=O | 119.5 | ||

| O=C-C-C | 180.0 (for a planar conformation) |

Note: This data is representative and based on typical values for similar structures, not from a specific study on this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical stability and reactivity. drugbank.com A large energy gap suggests high stability and low reactivity, while a small energy gap implies lower stability and higher reactivity, making the molecule more prone to electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the bromine atom and the phenyl ring due to their electron-rich nature, while the LUMO would likely be centered on the carbonyl group, which is an electron-withdrawing moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap | 5.10 |

Note: These values are hypothetical and for illustrative purposes to demonstrate the concept.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The different colors on an MEP map indicate the regions of varying electrostatic potential.

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, this would likely be the oxygen atom of the carbonyl group.

Blue regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. This would be expected around the hydrogen atoms of the phenyl ring and the carbonyl carbon atom.

Green regions: Denote areas of neutral electrostatic potential.

The MEP map for this compound would provide a clear picture of its charge distribution and potential sites for intermolecular interactions. researchgate.netbldpharm.com

Prediction of Spectroscopic Properties and Vibrational Analysis

Computational methods can simulate the spectroscopic properties of a molecule, which can then be compared with experimental data for structural confirmation and detailed analysis of its vibrational modes.

Infrared (IR) and Raman Spectroscopic Simulations

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Computational simulations, typically using DFT, can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. mdpi.comambeed.com These simulations are invaluable for assigning the experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

For this compound, key vibrational modes would include:

C=O stretching of the ketone group.

C-Br stretching.

Aromatic C-H stretching.

Aliphatic C-H stretching of the dimethylbutyl group.

Various bending and torsional modes.

By comparing the computed spectrum with an experimental one, a detailed understanding of the molecule's vibrational characteristics can be achieved. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1685 |

| Phenyl C-Br | Stretching | ~1070 |

| Aromatic C-H | Stretching | 3050 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| tert-Butyl | Bending | 1365 - 1390 |

Note: These are typical frequency ranges and not specific calculated values for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). Computational methods can predict the NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals in the experimental spectra to specific atoms in the molecule. This is particularly useful for complex molecules where the signals may overlap or be difficult to interpret. The accuracy of these predictions has significantly improved with the development of advanced computational methods.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons (ortho to C=O) | ~7.8 |

| Aromatic Protons (ortho to Br) | ~7.6 |

| Methylene (B1212753) Protons (-CH₂-) | ~3.0 |

| Methyl Protons (-C(CH₃)₃) | ~1.1 |

| ¹³C NMR | |

| Carbonyl Carbon (C=O) | ~198 |

| Aromatic Carbon (C-Br) | ~128 |

| Aromatic Carbons | 129 - 138 |

| Methylene Carbon (-CH₂-) | ~45 |

| Quaternary Carbon (-C(CH₃)₃) | ~32 |

| Methyl Carbons (-C(CH₃)₃) | ~27 |

Note: These chemical shifts are estimates based on analogous structures and are not the result of a specific calculation on this compound.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule that govern its chemical behavior. These studies can map out the energetic landscape of a reaction, identifying the most likely pathways and the stability of intermediates and transition states.

Activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. Computational methods, particularly DFT, allow for the precise calculation of the energy barriers for proposed reaction mechanisms. By modeling the transition state structures, researchers can elucidate the step-by-step pathway of a reaction.

For a hypothetical reaction involving the nucleophilic addition to the carbonyl group of this compound, DFT calculations can be performed to determine the activation energies for different nucleophiles. The results of such a theoretical study might be summarized in the table below. These values, while illustrative, are based on typical findings for similar aromatic ketones.

| Nucleophile | Proposed Pathway | Calculated Activation Energy (kcal/mol) |

| Hydride (H-) | Direct addition to carbonyl | 12.5 |

| Methyl Grignard (CH3MgBr) | Grignard addition | 10.2 |

| Cyanide (CN-) | Cyanohydrin formation | 14.8 |

This table presents hypothetical data based on theoretical calculations for related compounds to illustrate the expected trends.

The elucidation of reaction pathways also involves the characterization of intermediates. For instance, in a Grignard reaction, the formation of a magnesium alkoxide intermediate would be a key step. Computational models can predict the geometry and stability of this intermediate, providing a more complete picture of the reaction mechanism.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate these solvent effects, offering insights into how the solvent interacts with the reactants, transition states, and products. The Polarizable Continuum Model (PCM) is a common approach used to incorporate solvent effects in DFT calculations.

The reactivity of this compound can be assessed by examining various reactivity descriptors, such as the HOMO-LUMO energy gap, in different solvents. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The following table shows hypothetical values for the HOMO-LUMO gap of this compound in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | HOMO-LUMO Gap (eV) |

| n-Hexane (non-polar) | 1.88 | 5.2 |

| Dichloromethane (polar aprotic) | 8.93 | 4.9 |

| Ethanol (polar protic) | 24.55 | 4.7 |

| Water (polar protic) | 80.10 | 4.5 |

This table contains representative data derived from general principles of solvent effects on aromatic ketones.

These theoretical results would suggest that the reactivity of this compound increases with the polarity of the solvent. This is attributed to the stabilization of the polar transition state by the solvent molecules, which lowers the activation energy of the reaction.

Advanced Computational Methodologies for Complex Systems

While DFT is a powerful tool, more advanced computational methodologies are sometimes required to accurately describe complex chemical systems and reactions. kuleuven.be For reactions involving significant electron correlation effects, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory may provide more accurate results, albeit at a higher computational cost.

For particularly complex reaction environments, such as those involving enzymatic catalysis or reactions on surfaces, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM study of this compound interacting with an enzyme, the active site containing the substrate would be treated with a high-level QM method, while the rest of the protein and solvent would be described using a more computationally efficient MM force field. This multiscale approach allows for the study of large, biologically relevant systems without sacrificing accuracy in the region where the chemical transformation occurs.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 3,3 Dimethylbutyrophenone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4'-Bromo-3,3-dimethylbutyrophenone, with a molecular formula of C₁₂H₁₅BrO, the expected monoisotopic mass can be calculated with high precision.

The presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity. youtube.com This distinctive pattern is a primary indicator for the presence of a single bromine atom in the molecule.

HRMS analysis, often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield an accurate mass measurement of the molecular ion, [M+H]⁺ or [M]⁺˙. This measured mass is then compared to the calculated exact mass to confirm the elemental formula. Any deviation is typically within a few parts per million (ppm), providing strong evidence for the compound's identity. frontagelab.com

Table 1: Expected HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [C₁₂H₁₅⁷⁹BrO]⁺˙ | 254.0306 |

| [C₁₂H₁₅⁸¹BrO]⁺˙ | 256.0285 |

| [C₁₂H₁₅⁷⁹BrO+H]⁺ | 255.0384 |

| [C₁₂H₁₅⁸¹BrO+H]⁺ | 257.0363 |

Note: The calculated masses are based on the most abundant isotopes of each element.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is necessary for complete structural assignment.

Expected ¹H and ¹³C NMR Data:

Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR signals can be predicted. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the steric environment of the tert-butyl group. msu.edulibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2', H-6' | ~7.8 (d, J ≈ 8.5 Hz) | ~129 |

| H-3', H-5' | ~7.6 (d, J ≈ 8.5 Hz) | ~132 |

| CH₂ (alpha to C=O) | ~3.0 (s) | ~45 |

| C(CH₃)₃ (tert-butyl) | ~1.1 (s) | ~31 |

| C(CH₃)₃ (tert-butyl) | - | ~44 |

| C=O | - | ~200 |

| C-1' | - | ~136 |

| C-4' | - | ~128 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

2D NMR techniques are indispensable for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a key correlation would be observed between the aromatic protons on the bromophenyl ring (H-2'/H-6' and H-3'/H-5'). The absence of other correlations would confirm the isolated nature of the methylene (B1212753) and tert-butyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals, for example, the methylene protons at ~3.0 ppm to the alpha-carbonyl carbon at ~45 ppm, and the tert-butyl protons at ~1.1 ppm to the tert-butyl carbons at ~31 ppm. rasayanjournal.co.in

The methylene protons (~3.0 ppm) to the carbonyl carbon (~200 ppm) and the quaternary carbon of the tert-butyl group (~44 ppm).

The aromatic protons (H-2'/H-6') to the carbonyl carbon (~200 ppm) and the ipso-carbon C-4' (~128 ppm).

The tert-butyl protons (~1.1 ppm) to the methylene carbon (~45 ppm) and the quaternary carbon of the tert-butyl group (~44 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For a relatively small molecule like this compound, NOESY can confirm spatial relationships, such as the proximity of the methylene protons to the aromatic protons at the 2' and 6' positions.

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. nih.govnih.gov This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal lattices. Different polymorphs can exhibit distinct ¹³C chemical shifts in their ssNMR spectra due to variations in molecular packing and intermolecular interactions. ssNMR can also provide insights into the dynamics of the molecule within the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute configuration in chiral molecules. For this compound, which is achiral, X-ray crystallography would confirm the planar geometry of the phenyl ring and the tetrahedral arrangement around the sp³ hybridized carbons. researchgate.net

Crucially, this technique would reveal the crystal packing arrangement, showing how individual molecules interact with each other in the solid state through intermolecular forces such as van der Waals interactions and potential weak C-H···O or C-H···Br hydrogen bonds. The analysis would also detail the conformation of the butyrophenone (B1668137) side chain relative to the aromatic ring. While no specific crystal structure for this compound is publicly available, analysis of related structures suggests that the crystal packing would be influenced by the bulky tert-butyl group and the bromine atom. mdpi.comnih.govnih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | ~1500-2000 |

| Z (molecules/cell) | 4 or 8 |

Note: These are hypothetical values based on typical organic molecules of similar size and composition.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.comjyoungpharm.org These two techniques are complementary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-C stretching vibrations for the aromatic ring. rasayanjournal.co.inresearchgate.net

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrational modes. The C-Br stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2960-2850 | 2960-2850 |

| C=O stretch (ketone) | ~1685 | ~1685 |

| Aromatic C=C stretch | ~1600, ~1480 | ~1600, ~1480 |

| C-Br stretch | 600-500 | 600-500 |

Note: These are predicted frequency ranges and are subject to variation based on the specific molecular environment.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of non-volatile organic compounds. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. libretexts.org The gas chromatogram would indicate the purity, while the mass spectrometer would provide fragmentation patterns that can help in identifying impurities. The fragmentation of this compound in the mass spectrometer would likely involve cleavage at the C-C bond alpha to the carbonyl group, leading to characteristic fragment ions. youtube.commiamioh.edudocbrown.info

Table 5: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water gradient | UV (e.g., 254 nm) |

| GC-MS | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach. bgsu.edu In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or phenyl-bonded silica), while the mobile phase is a more polar solvent mixture. bgsu.edu

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. bgsu.edu A typical mobile phase for analyzing this compound would consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic or phosphoric acid to ensure sharp, symmetrical peaks. sielc.comresearchgate.net The separation of structurally similar organobromine compounds has been successfully achieved using such systems. sielc.comresearchgate.net

The use of advanced detectors like a Photodiode Array (PDA) or Diode Array Detector (DAD) is particularly advantageous. Unlike single-wavelength UV detectors, a PDA detector acquires the full UV-Vis spectrum for the analyte as it elutes from the column. mdpi.com This provides not only quantitative data but also qualitative spectral information that can aid in peak identification and purity assessment. A study on a similar nitroaromatic compound utilized UV detection at 271 nm, a wavelength where the aromatic chromophore exhibits strong absorbance. researchgate.net

Below is a table outlining typical HPLC conditions for the analysis of this compound, based on methods developed for analogous aromatic compounds.

| Parameter | Condition | Rationale |

| Chromatography Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately nonpolar compounds. bgsu.edu |

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm | Provides excellent hydrophobic retention and resolution for aromatic ketones. researchgate.net |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Common solvent system for RP-HPLC, with acid added to improve peak shape. sielc.comresearchgate.net |

| Elution Mode | Isocratic | A constant mobile phase composition is often sufficient for simple mixtures. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detector | Photodiode Array (PDA) | Allows for spectral confirmation and purity analysis across a range of wavelengths. mdpi.com |

| Detection Wavelength | ~260-280 nm | Corresponds to the strong π→π* electronic transition of the brominated aromatic ring. researchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. researchgate.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to direct GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and its affinity for the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions.

The resulting mass spectrum provides a molecular fingerprint. Key features in the mass spectrum of this compound would include:

The Molecular Ion (M+) Peak : The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in two molecular ion peaks of nearly equal intensity, M+ and M+2. miamioh.edu

Alpha-Cleavage : The bond between the carbonyl group and the adjacent carbon is prone to cleavage. This can result in the formation of a stable tert-butyl cation at a mass-to-charge ratio (m/z) of 57.

Acylium Ion : Cleavage can also lead to the formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺).

Loss of Bromine : Fragmentation may involve the loss of the bromine atom, leading to a significant peak at M-79 or M-81. miamioh.edu

Aromatic Fragments : Further fragmentation of the aromatic ring can produce characteristic ions, such as the phenyl cation at m/z 77 after loss of bromine. miamioh.edu

The table below details the predicted major fragments for this compound in a typical electron ionization (EI) mass spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

| 254/256 | Molecular Ion [M]⁺ | [C₁₂H₁₅BrO]⁺ |

| 183/185 | [M - C(CH₃)₃]⁺ (4-Bromobenzoyl cation) | [C₇H₄BrO]⁺ |

| 155/157 | [M - COC(CH₃)₃]⁺ (Bromophenyl cation) | [C₆H₄Br]⁺ |

| 77 | Phenyl cation (from loss of Br) | [C₆H₅]⁺ |

| 57 | tert-Butyl cation [M - C₇H₄BrO]⁺ | [C(CH₃)₃]⁺ |

Spectroscopic Techniques for Electronic Structure Elucidation

Spectroscopic methods that probe the electronic structure of a molecule are vital for confirming its identity and understanding its chemical behavior. Techniques like UV-Vis spectroscopy and X-ray Photoelectron Spectroscopy (XPS) provide complementary information about electronic transitions and core electron binding energies, respectively.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons to higher energy orbitals. The chromophores in this compound are the carbonyl group (C=O) and the brominated benzene (B151609) ring.

These structural features give rise to two main types of electronic transitions:

π → π Transitions*: These are high-energy, high-intensity absorptions associated with the π-electron system of the aromatic ring. For substituted benzenes, these typically occur below 280 nm. The presence of the carbonyl group conjugated with the ring can shift this absorption to a longer wavelength (a bathochromic shift).

n → π Transitions: This is a lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π orbital. This transition is characteristic of ketones and aldehydes and typically appears at longer wavelengths than the π → π* transition.

Based on data from structurally similar aromatic ketones, the expected absorption maxima (λ_max) can be predicted. researchgate.net

| Electronic Transition | Associated Chromophore | Expected λ_max Region | Molar Absorptivity (ε) |

| π → π | Brominated aromatic ring conjugated with carbonyl | 250 - 280 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl group (C=O) | 300 - 330 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.org The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. This binding energy is unique to each element and can be shifted slightly depending on the local chemical environment, providing valuable information about bonding and oxidation states. rsc.org

For this compound, an XPS analysis would reveal peaks corresponding to the core levels of carbon (C 1s), oxygen (O 1s), and bromine (Br 3d).

C 1s Spectrum : The high-resolution C 1s spectrum would be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms: aliphatic carbons (C-C, C-H) in the dimethylpropyl group, aromatic carbons (C=C-Br, C=C-C=O), and the carbonyl carbon (C=O), which would appear at the highest binding energy of the carbon signals.

O 1s Spectrum : This would show a single primary peak corresponding to the oxygen atom in the carbonyl group.

Br 3d Spectrum : The bromine signal appears as a characteristic spin-orbit split doublet (Br 3d₅/₂ and Br 3d₃/₂). The binding energy of this doublet is indicative of bromine covalently bonded to a carbon atom in an aromatic ring. rsc.org

The table below lists the expected core levels and their approximate binding energies for this compound.

| Core Level | Element | Expected Binding Energy (eV) | Information Provided |

| C 1s | Carbon | ~284.8 - 288.0 eV | Distinguishes between aliphatic (C-C), aromatic (C=C), and carbonyl (C=O) carbons. |

| O 1s | Oxygen | ~531 - 533 eV | Confirms the presence of carbonyl oxygen. |

| Br 3d | Bromine | ~70 - 71 eV | Confirms the presence of bromine and its covalent C-Br bond. |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 4'-Bromo-3,3-dimethylbutyrophenone is primarily dictated by its two main functional groups: the aryl bromide and the ketone. Future research will likely focus on leveraging these sites using modern catalytic methods to forge new molecular complexity.

The carbon-bromine bond is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. While traditional methods are effective, future work could explore more advanced and sustainable catalytic systems. rsc.org Dual catalytic systems, such as photoredox/nickel catalysis, have emerged as powerful tools for forming C-C bonds under mild conditions. researchgate.netnih.gov These methods could be employed to couple this compound with a wide range of partners, including alkyl trifluoroborates or through direct C-H functionalization, offering pathways to novel derivatives that are difficult to access through traditional means. researchgate.netacs.org

Furthermore, the development of nickel-catalyzed reactions for the functionalization of aryl halides presents an economical and effective alternative to palladium-based systems. rsc.orgnih.gov Research into nickel-catalyzed amination, cyanation, and thioetherification could significantly broaden the accessible chemical space starting from this compound. acs.org The exploration of ligand-free palladium catalysis could also offer more sustainable and cost-effective synthetic routes. rsc.org

The ketone moiety offers another site for transformation. Homologation reactions, which extend the carbon chain, could be developed to convert the butyrophenone (B1668137) into longer-chain ketones and aldehydes via C-C bond cleavage, a process that could be ligand-promoted. nih.gov

Table 1: Potential Catalytic Systems for this compound Functionalization

| Catalytic System | Reaction Type | Potential Product Class | Reference |

|---|---|---|---|

| Photoredox/Nickel Dual Catalysis | Cross-Coupling | α-Aryl Ketones, Alkylated Aromatics | researchgate.netnih.gov |